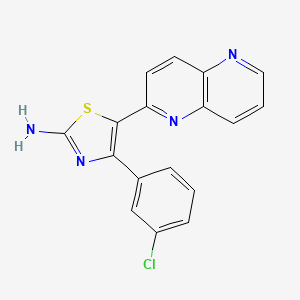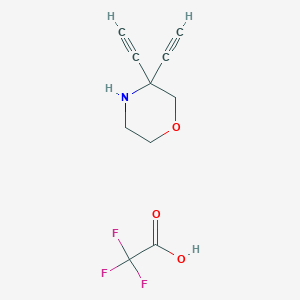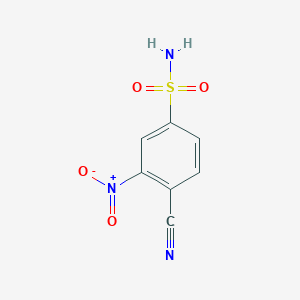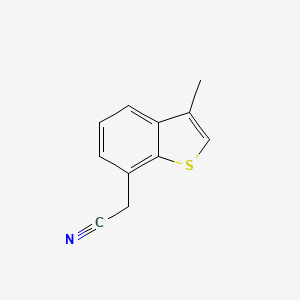
3-((Ethylamino)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Ethylamino)methyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylamino group attached to the benzene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylamino)methyl)aniline typically involves the alkylation of aniline with ethylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde with ethylamine, followed by reduction of the resulting imine to yield the desired product. This reaction can be catalyzed by transition metal complexes such as palladium or ruthenium .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes that allow for efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((Ethylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed: The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted anilines depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-((Ethylamino)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of 3-((Ethylamino)methyl)aniline involves its interaction with various molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
N-Methylaniline: An aniline derivative with a methyl group instead of an ethylamino group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N-Ethylaniline: Similar structure but lacks the methylene bridge.
Uniqueness: 3-((Ethylamino)methyl)aniline is unique due to the presence of both an ethylamino group and a methylene bridge, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
3-(ethylaminomethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRZCCDNVNLMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)


![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)


![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)

![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)

![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)
